molecular formula C10H11F3O2 B8668038 1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol

1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol

Cat. No. B8668038
M. Wt: 220.19 g/mol
InChI Key: LCRHNHSPQULWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol is a useful research compound. Its molecular formula is C10H11F3O2 and its molecular weight is 220.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,1,1-Trifluoro-2-(4-methoxyphenyl)propan-2-ol

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

1,1,1-trifluoro-2-(4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H11F3O2/c1-9(14,10(11,12)13)7-3-5-8(15-2)6-4-7/h3-6,14H,1-2H3

InChI Key

LCRHNHSPQULWRG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,1,1-Trifluoroacetone (60.4 ml; 675 mmol) dissolved in absolute ether (80 ml) was added, dropwise, at 5° to 10° C. to an ethereal Grignard solution (prepared from p-bromoanisole (84.17 g; 450 mmol) and magnesium (10.9 g; 450 mmol) in ether (600 ml)) and the mixture stirred at room temperature for 20 hours. It was then added to saturated ammonium chloride solution, extracted with ether and the extract washed with water, dried over sodium sulphate and concentrated. The precipitate was filtered off washed with hexane and the filtrate concentrated. 1-(4-methoxyphenyl)-1-trifluoromethylethanol (93.35 g=94.2% of theory) was obtained as a brown oil that was used without further purification. (The alcohol can also be coverted direct to the nitrile in a one-pot reaction.
Quantity
60.4 mL
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reactant
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80 mL
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solvent
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84.17 g
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reactant
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10.9 g
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reactant
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600 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 1-bromo-4-methoxybenzene (19 ml, 150 mmol) in 300 ml of dry THF at −78° C. was treated with n-butyllithium (96 ml, 154 mmol) (1.6 M or 15% in hexanes, Strem). The resulting mixture was stirred for an additional 30 min. At −78° C., 1,1,1-trifluoropropan-2-one (16 ml, 180 mmol) was added and the mixture was stirred −78° C. and slowly warmed up overnight. The reaction mixture was treated with 100 ml of 5N HCl and concentrated. The layers were separated. The bottom layer (organic) was diluted with 50 ml of DCM, washed with 1×100 ml of H2O, and dried (MgSO4) and concentrated to give an oil which was purified by silica gel chromatography eluting with 0-5% EtOAc in hexanes to provide the title compound.
Quantity
19 mL
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reactant
Reaction Step One
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96 mL
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reactant
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Quantity
300 mL
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solvent
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16 mL
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reactant
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Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

At −15° C., 18 ml of a 3 M solution of methylmagnesium chloride in ether were added dropwise to a solution of 5.8 g of 4′-methoxy-2,2,2-trifluoroacetophenone in 35 ml of ether, and the mixture was stirred at room temperature for 5 h. The reaction solution was hydrolysed with aqueous ammonium chloride and extracted with ether. The extract was dried and to give the title product as a colourless oil, which was reacted further without any purification.
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5.8 g
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35 mL
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